Comparative LogP Analysis: Cyclobutoxy (2.04) vs. Cyclopropoxy (1.95) vs. Isopropoxy (2.78) Analogs
The predicted octanol-water partition coefficient (LogP) of 4-cyclobutoxy-3-fluoroaniline is 2.04, as reported by Fluorochem . This value positions the compound as an intermediate lipophilicity option between the 4-cyclopropoxy analog (LogP 1.95) and the 4-isopropoxy analog (LogP 2.78) . This fine-tuning of LogP is crucial for optimizing ADME properties without introducing excessive lipophilicity, which is associated with poor solubility and off-target toxicity.
Cyclopropoxy: 1.95
Isopropoxy: 2.78
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.04 (reported by Fluorochem) |
| Comparator Or Baseline | 4-Cyclopropoxy-3-fluoroaniline: LogP = 1.95 (Leyan); 3-Fluoro-4-isopropoxyaniline: LogP = 2.78 (Guidechem) |
| Quantified Difference | ΔLogP +0.09 vs. cyclopropoxy; ΔLogP -0.74 vs. isopropoxy |
| Conditions | Predicted/computed LogP values from vendor technical datasheets |
Why This Matters
The cyclobutoxy group offers a unique lipophilicity window not achievable with smaller cycloalkyl (cyclopropoxy) or branched acyclic (isopropoxy) ethers, enabling property-guided optimization in drug discovery programs.
